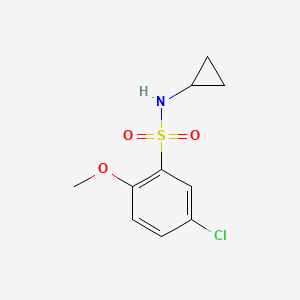
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenyl)acetamide, also known as SBI-425, is a small molecule inhibitor that has shown potential in treating various diseases.
Mecanismo De Acción
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenyl)acetamide inhibits the activity of p62 by binding to its ZZ domain, which is responsible for protein-protein interactions. This prevents the formation of toxic protein aggregates and promotes their clearance by autophagy, a cellular process that degrades and recycles cellular components. This compound also inhibits the activity of a protein called HSP90, which is involved in the folding and stabilization of proteins. This leads to the degradation of misfolded and unstable proteins, which can cause cellular damage and disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of p62 and HSP90 activity, the promotion of autophagy, and the induction of cell death. It has also been shown to reduce the levels of toxic protein aggregates in neurodegenerative diseases and inhibit the growth of cancer cells. This compound has been well-tolerated in animal studies and has shown no significant toxicity or adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenyl)acetamide has several advantages for lab experiments, including its high purity and stability, its ability to inhibit the activity of p62 and HSP90, and its potential in treating various diseases. However, this compound also has some limitations, including its high cost and the need for further studies to determine its efficacy and safety in humans.
Direcciones Futuras
For the research and development of N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenyl)acetamide include its optimization for clinical use, the identification of its molecular targets and mechanisms of action, the development of more potent and selective inhibitors, and the evaluation of its efficacy and safety in clinical trials.
Métodos De Síntesis
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenyl)acetamide involves several steps, including the reaction of 5-tert-butyl-3-isoxazolecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-methylphenylamine. The final product is obtained by reacting the resulting amide with acetic anhydride. The synthesis method has been optimized to obtain high yields and purity of this compound.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenyl)acetamide has been extensively studied for its potential in treating various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. It has been shown to inhibit the activity of a protein called p62, which is involved in the formation of toxic protein aggregates in neurodegenerative diseases. This compound has also been shown to inhibit the growth of cancer cells by inducing cell death and inhibiting cell proliferation.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-7-5-6-8-12(11)9-15(19)17-14-10-13(20-18-14)16(2,3)4/h5-8,10H,9H2,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQHXPFRYTWSRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197928 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5370391.png)
![3-{4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5370399.png)
![2-[cyclohexyl(methyl)amino]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]nicotinamide](/img/structure/B5370406.png)
![2-phenyl-5-{[(5-propyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,3,4-oxadiazole](/img/structure/B5370414.png)
![N-(4-fluorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5370425.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5370433.png)
![methyl ({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)acetate](/img/structure/B5370447.png)
![3-allyl-5-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5370455.png)
![2-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5370457.png)

![(4-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenyl)methanol](/img/structure/B5370480.png)
![6-methyl-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5370482.png)